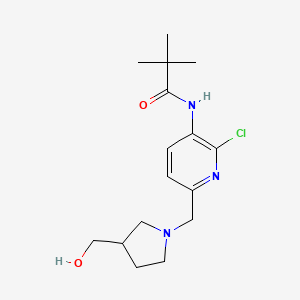
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide
説明
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide is a useful research compound. Its molecular formula is C16H24ClN3O2 and its molecular weight is 325.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide, also known by its CAS number 1203499-44-8, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₄ClN₃O₂
- Molecular Weight : 325.84 g/mol
- CAS Number : 1203499-44-8
- MDL Number : MFCD13176632
The biological activity of this compound appears to be linked to its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are crucial in various signaling pathways associated with cell proliferation and survival. For example, it has been indicated that similar compounds exhibit inhibitory effects on the p38 MAP kinase pathway, which is involved in inflammatory responses and cellular stress responses .
- Receptor Interaction : The pyridine and pivalamide moieties in the structure suggest potential interactions with G-protein coupled receptors (GPCRs), which play a pivotal role in transmitting signals from outside the cell to the inside . This could indicate a role in modulating neurotransmitter release or other signaling cascades.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential .
Neuroprotective Effects
In addition to anticancer activity, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
-
Study on Kinase Inhibition :
- A study conducted by Chung et al. (2006) explored the synthesis and biological evaluation of pyridine derivatives as p38 MAP kinase inhibitors. The findings indicated that specific modifications on the pyridine ring significantly enhanced inhibitory activity against this kinase, suggesting a similar potential for this compound .
- Neuroprotection in Animal Models :
Summary of Biological Activities
特性
IUPAC Name |
N-[2-chloro-6-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)15(22)19-13-5-4-12(18-14(13)17)9-20-7-6-11(8-20)10-21/h4-5,11,21H,6-10H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPXUZRLJJZKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)CN2CCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674063 | |
| Record name | N-(2-Chloro-6-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-44-8 | |
| Record name | N-(2-Chloro-6-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















